2-chloro-6-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide
Description
2-Chloro-6-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a substituted benzamide derivative characterized by:
- Benzamide core: A benzene ring with a carboxamide group (-CONH-) at position 1.
- Halogen substituents: Chloro (-Cl) at position 2 and fluoro (-F) at position 6 on the benzene ring.
- Side chain: A 3-(furan-2-yl)-2-hydroxy-2-methylpropyl group attached to the amide nitrogen.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3/c1-15(20,8-10-4-3-7-21-10)9-18-14(19)13-11(16)5-2-6-12(13)17/h2-7,20H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBJEMGRWDBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=C(C=CC=C2Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-6-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzamide core with a chloro and fluoro substituent, alongside a furan ring and a hydroxymethylpropyl side chain. This unique structure may contribute to its biological effects.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in disease progression.
- Antitumor Activity : Similar benzamide derivatives have shown significant antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Biological Activity Data
A summary of biological activity data related to this compound is presented below:
| Activity Type | IC50 (μM) | Comments |
|---|---|---|
| Antitumor | TBD | Efficacy against solid tumors needs further investigation. |
| Enzyme Inhibition | TBD | Potential inhibition of HDACs similar to other benzamide derivatives. |
| Cytotoxicity | TBD | Preliminary studies required to assess cytotoxic effects on normal cells. |
Case Studies and Research Findings
- Antitumor Studies : In studies involving similar compounds, such as N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), significant antitumor activity was observed with an IC50 value of 1.30 μM against HepG2 cells . This suggests that this compound may also possess similar properties.
- In Vitro Assays : A recent study highlighted the potential for compounds with furan rings to act as inhibitors against SARS-CoV-2 main protease, with IC50 values around 1.55 μM . This indicates a promising avenue for further exploration regarding antiviral properties.
- Enzymatic Inhibition : The compound’s structural similarity to known HDAC inhibitors suggests it may exhibit selective inhibition of histone deacetylases, which are crucial for regulating gene expression in cancer .
Comparison with Similar Compounds
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide ()
- Structural similarities :
- Benzamide backbone with chloro/fluoro substituents on the aromatic ring.
- Halogenation at positions 2, 5, and 6 (vs. 2 and 6 in the target compound).
- Key differences :
- Additional bromo (-Br) and trifluoropropoxy (-OCH(CF₃)₂) groups.
- Higher molecular weight (due to bromine and trifluoromethyl groups).
N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide (Cyprofuram) ()
- Structural similarities :
- Amide linkage and furan-derived substituents.
- Key differences :
- Cyclopropane carboxamide core (vs. benzamide).
- Tetrahydrofuran ring (vs. aromatic furan in the target compound).
- Functional implications :
Furan-Containing Agrochemicals
N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide (Flutolanil) ()
- Structural similarities :
- Benzamide scaffold with substituted aromatic rings.
- Key differences :
- Trifluoromethyl (-CF₃) group at position 2 (vs. chloro/fluoro in the target compound).
- Isopropoxy side chain (vs. furan-hydroxyalkyl chain).
- Functional implications :
Heterocyclic Amide Derivatives
Naphtho[2,1-b]Furan-Based Pyrazole Derivatives ()
- Structural similarities :
- Furan or naphthofuran moieties integrated into amide-like frameworks.
- Key differences: Naphthofuran systems (larger aromatic systems) vs. simple furan in the target compound. Pyrazole or pyranone cores (vs. benzamide).
- Synthetic relevance :
Comparative Analysis Table
Key Research Findings
Halogenation Patterns : Chloro/fluoro substituents at positions 2 and 6 (as in the target compound) are common in agrochemicals and pharmaceuticals for enhancing stability and target binding .
Furan Moieties : Aromatic furan groups (e.g., in the target compound) may improve lipid solubility compared to saturated furan derivatives like cyprofuram .
Synthetic Flexibility : and highlight the use of amide coupling and heterocyclic functionalization, which are applicable to the synthesis of the target compound .
Limitations and Contradictions
- Biological Data: No direct activity data for the target compound are available in the evidence. Comparisons are extrapolated from structurally related agrochemicals.
- Structural Diversity : Compounds like naphthofuran derivatives () have larger aromatic systems, which may confer distinct physicochemical properties compared to the simpler furan in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
